molecular formula C16H17N B14560717 2H-Isoindole, 4,7-dihydro-5-methyl-2-(3-methylphenyl)- CAS No. 61862-94-0

2H-Isoindole, 4,7-dihydro-5-methyl-2-(3-methylphenyl)-

Cat. No.: B14560717
CAS No.: 61862-94-0
M. Wt: 223.31 g/mol
InChI Key: BSLLYFSNEPZVGY-UHFFFAOYSA-N
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Description

2H-Isoindole, 4,7-dihydro-5-methyl-2-(3-methylphenyl)- is a heterocyclic compound that belongs to the isoindole family Isoindoles are characterized by a benzene ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole, 4,7-dihydro-5-methyl-2-(3-methylphenyl)- can be achieved through several methods. One common approach involves the use of tosylacetylene as a starting material, followed by a series of reactions including the Diels-Alder reaction, Barton-Zard synthesis, and thermal decarboxylation . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole, 4,7-dihydro-5-methyl-2-(3-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid, bases like potassium tert-butoxide, and oxidizing agents like potassium permanganate . The conditions for these reactions vary, but they often require specific temperatures, solvents, and reaction times to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Mechanism of Action

The mechanism of action of 2H-Isoindole, 4,7-dihydro-5-methyl-2-(3-methylphenyl)- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use, such as in biological systems or material science applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Isoindole, 4,7-dihydro-5-methyl-2-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized materials and in the exploration of new therapeutic agents.

Properties

CAS No.

61862-94-0

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

5-methyl-2-(3-methylphenyl)-4,7-dihydroisoindole

InChI

InChI=1S/C16H17N/c1-12-4-3-5-16(9-12)17-10-14-7-6-13(2)8-15(14)11-17/h3-6,9-11H,7-8H2,1-2H3

InChI Key

BSLLYFSNEPZVGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2=CN(C=C2C1)C3=CC=CC(=C3)C

Origin of Product

United States

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